3'-Ethyl 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable pyran precursor under basic conditions to form the spiro[indole-pyran] structure.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets, including proteins and nucleic acids .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent, antimicrobial agent, and anti-inflammatory compound .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of 3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole core structure but differ in their functional groups and biological activities.
Spiro Compounds: Spiro[indole-pyran] derivatives with different substituents can exhibit varied chemical and biological properties.
Uniqueness
3’-Ethyl 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C20H21BrN2O6 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
3-O'-ethyl 5-O'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H21BrN2O6/c1-5-27-17(24)15-16(22)29-10(4)14(18(25)28-9(2)3)20(15)12-8-11(21)6-7-13(12)23-19(20)26/h6-9H,5,22H2,1-4H3,(H,23,26) |
InChI Key |
WDABIPYBLNUVLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C(=O)OC(C)C)C)N |
Origin of Product |
United States |
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